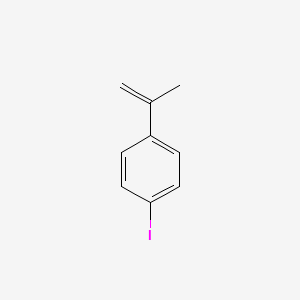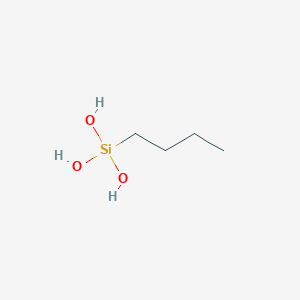
Butylsilanetriol
Descripción general
Descripción
Butylsilanetriol is an organosilicon compound with the chemical formula C4H11O3Si It belongs to the class of silanetriols, which are characterized by the presence of three hydroxyl groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butylsilanetriol can be synthesized through the hydrolysis of butyltrichlorosilane or butyltrialkoxysilane. The general reaction involves the addition of water to the silane compound, leading to the formation of this compound and hydrochloric acid or alcohol as by-products. The reaction is typically carried out under controlled conditions to prevent the formation of polysiloxanes through condensation reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of butyltrichlorosilane as the starting material. The hydrolysis reaction is conducted in the presence of a catalyst, such as a mineral acid, to enhance the reaction rate and yield. The reaction mixture is then subjected to purification processes, including distillation and crystallization, to obtain pure this compound.
Análisis De Reacciones Químicas
Types of Reactions: Butylsilanetriol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butylsilanetriolate, a compound with enhanced reactivity.
Reduction: Reduction reactions can convert this compound to butylsilane.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions.
Major Products:
Oxidation: Butylsilanetriolate
Reduction: Butylsilane
Substitution: Various substituted silanetriols
Aplicaciones Científicas De Investigación
Butylsilanetriol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of organosilicon compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents and diagnostic tools.
Industry: It is utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its ability to enhance the mechanical and thermal properties of these materials.
Mecanismo De Acción
The mechanism of action of butylsilanetriol involves its interaction with various molecular targets and pathways. The hydroxyl groups in this compound can form hydrogen bonds with other molecules, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various applications. Additionally, the silicon atom in this compound can participate in coordination chemistry, further expanding its range of applications.
Comparación Con Compuestos Similares
- Methylsilanetriol
- Ethylsilanetriol
- Propylsilanetriol
- Phenylsilanetriol
Comparison: Butylsilanetriol is unique among silanetriols due to the presence of a butyl group, which imparts distinct chemical and physical properties. Compared to methylsilanetriol and ethylsilanetriol, this compound has a higher molecular weight and greater hydrophobicity, making it more suitable for applications requiring enhanced stability and reduced solubility in water. Additionally, the butyl group provides increased steric hindrance, which can influence the reactivity and selectivity of this compound in chemical reactions.
Propiedades
IUPAC Name |
butyl(trihydroxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12O3Si/c1-2-3-4-8(5,6)7/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSHUWOTQWIXAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609418 | |
| Record name | Butylsilanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5651-18-3 | |
| Record name | Butylsilanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Cyclopenta[c]furan-5(3H)-one, tetrahydro-, cis-](/img/structure/B3053762.png)
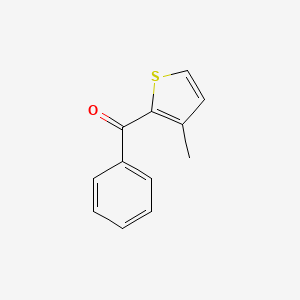

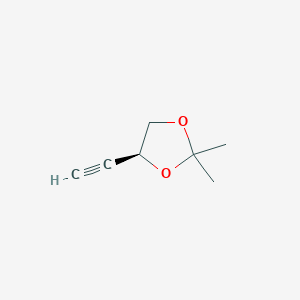
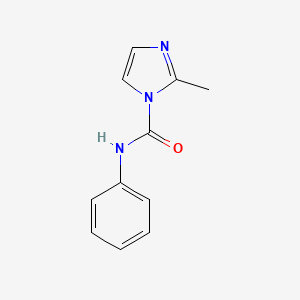
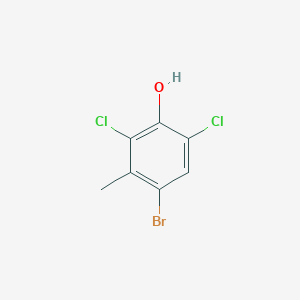
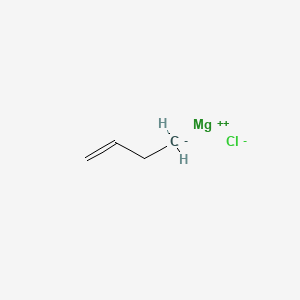
![Methyl 4-[(4-methoxycarbonylphenyl)carbamoylamino]benzoate](/img/structure/B3053771.png)

![2-[Imino(phenyl)methyl]aniline](/img/structure/B3053774.png)



